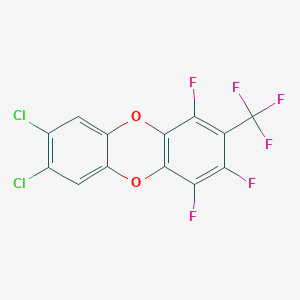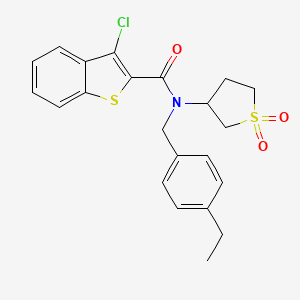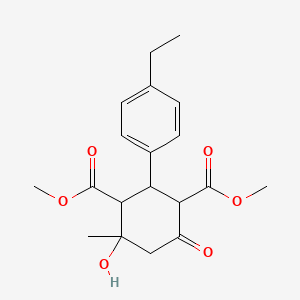![molecular formula C24H15N5OS2 B11600002 (5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600002.png)
(5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, a phenyl group, and a pyrazole ring substituted with a thiophene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the phenyl and pyrazole groups. The final step involves the formation of the thiophene-substituted pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The phenyl and pyrazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, materials, and other products that require specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5Z)-2-phenyl-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolo[3,2-b][1,2,4]triazole derivatives, pyrazole derivatives, and thiophene-substituted compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C24H15N5OS2 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(5Z)-2-phenyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H15N5OS2/c30-23-20(32-24-25-22(27-29(23)24)16-8-3-1-4-9-16)14-17-15-28(18-10-5-2-6-11-18)26-21(17)19-12-7-13-31-19/h1-15H/b20-14- |
Clé InChI |
NXGKMYJWEVLHPZ-ZHZULCJRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(2-methoxyphenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599924.png)

![(5Z)-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599932.png)
![2-(4-{4-[(4-Methoxyphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B11599933.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11599953.png)
![5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11599961.png)
![2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11599968.png)
![7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11599973.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide](/img/structure/B11599982.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11599989.png)

![(3E)-6-methyl-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11599994.png)
![(3aS,4R,9bR)-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11600000.png)
